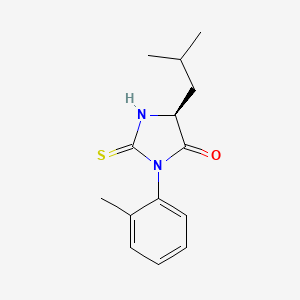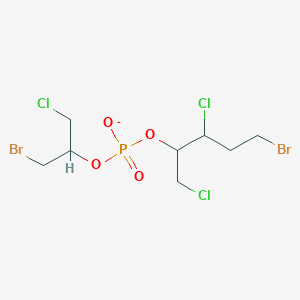
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate is a complex organophosphorus compound It is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate typically involves multi-step reactions. One common method includes the reaction of 1-bromo-3-chloropropane with 5-bromo-1,3-dichloropentane in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as sodium hydroxide, potassium tert-butoxide, and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a tool for modifying biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These interactions can lead to the modification of biological molecules, affecting various biochemical pathways. The compound’s ability to undergo substitution and elimination reactions makes it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A simpler compound with similar reactivity due to the presence of bromine and chlorine atoms.
5-Bromo-1,3-dichloropentane: Another related compound with similar halogenation patterns.
Uniqueness
1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate is unique due to its combination of bromine and chlorine atoms in a single molecule, which provides distinct reactivity and potential applications. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
CAS No. |
62122-02-5 |
|---|---|
Molecular Formula |
C8H13Br2Cl3O4P- |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(1-bromo-3-chloropropan-2-yl) (5-bromo-1,3-dichloropentan-2-yl) phosphate |
InChI |
InChI=1S/C8H14Br2Cl3O4P/c9-2-1-7(13)8(5-12)17-18(14,15)16-6(3-10)4-11/h6-8H,1-5H2,(H,14,15)/p-1 |
InChI Key |
UTRWPAWIPPMZJP-UHFFFAOYSA-M |
Canonical SMILES |
C(CBr)C(C(CCl)OP(=O)([O-])OC(CCl)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a-Methyl-4,5-dihydro-1H-benzo[g]indazole-3,7(2H,3aH)-dione](/img/structure/B14537527.png)
![2-Methyl-4-[(propan-2-yl)oxy]but-2-enal](/img/structure/B14537538.png)
![4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide](/img/structure/B14537539.png)
![1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one](/img/structure/B14537550.png)
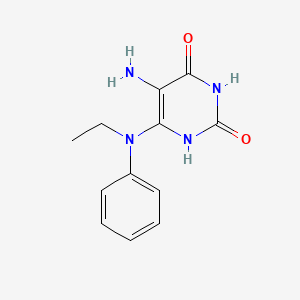
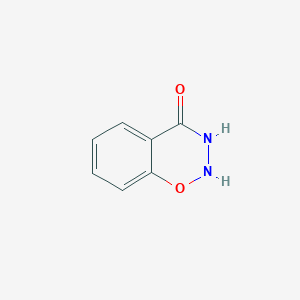
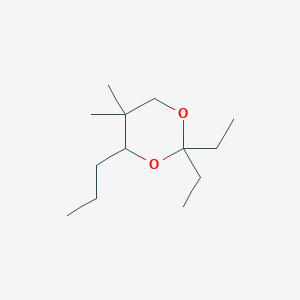

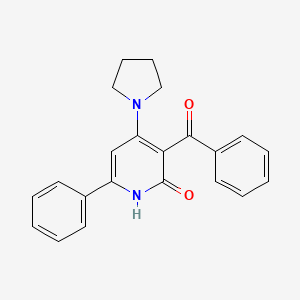
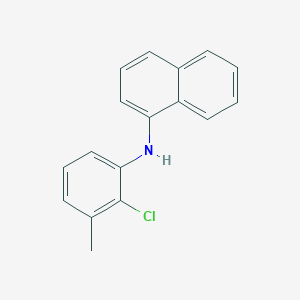
![4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole](/img/structure/B14537582.png)

![3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione](/img/structure/B14537585.png)
